2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
63099-85-4 |
|---|---|
Molecular Formula |
C10H6F4N2O |
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2-(1,2,2,2-tetrafluoroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F4N2O/c11-7(10(12,13)14)8-15-6-4-2-1-3-5(6)9(17)16-8/h1-4,7H,(H,15,16,17) |
InChI Key |
CKFGTUBOXSCWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Cross-Coupling
Palladium-catalyzed reactions are widely used for introducing fluorinated alkyl groups. A potential route involves coupling a tetrafluoroethyl boronic acid with a halogenated quinazolinone precursor. For example:
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Substrate : 2-Bromoquinazolin-4(1H)-one.
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.
-
Base : K₂CO₃ or CsF.
-
Solvent : Dioxane or THF.
While direct examples for this specific compound are limited, analogous reactions for tetrafluoroethyl groups in aryl systems (e.g., zinc 1,1,2,2-tetrafluoroethanesulfinate) suggest feasibility. The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the boronic acid and reductive elimination.
Radical-Based Tetrafluoroethylation
Photoredox-Catalyzed C–H Functionalization
Radical reactions under photoredox conditions enable direct C–H activation. Zinc 1,1,2,2-tetrafluoroethanesulfinate (Zn(SO₂CF₂CF₂)₂) is a novel reagent for hydro-tetrafluoroethylation. A proposed method:
-
Substrate : Quinazolin-4(1H)-one.
-
Photocatalyst : fac-Ir(ppy)₃ or Ru(bpy)₃²⁺.
-
Conditions : Visible light, room temperature.
This approach avoids traditional cross-coupling limitations and enables functionalization at non-traditional positions. For example, tetrafluoroethyl radicals generated via photoredox pathways could add to quinazolinone substrates, though regioselectivity requires optimization.
Nucleophilic Aromatic Substitution (SNAr)
Cs₂CO₃-Promoted SNAr Reactions
Microwave-Assisted Cyclocondensation
One-Pot Synthesis from Anthranilic Acid Derivatives
A scalable method for quinazoline-2,4-diones using anthranilic acid derivatives and potassium cyanate in water could be modified:
-
Substrate : Anthranilic acid derivative with a tetrafluoroethyl group.
-
Reagent : Potassium cyanate (KOCN).
-
Conditions : NaOH, aqueous medium, room temperature.
This eco-friendly approach minimizes waste but requires precursor synthesis. For example, introducing a tetrafluoroethyl group via nucleophilic substitution on the anthranilic acid intermediate before cyclization.
C–H Activation Strategies
Copper-Mediated C–H Functionalization
Copper catalysts enable C–H activation for heterocycle synthesis. A potential route:
-
Substrate : Quinazolin-4(1H)-one.
-
Reagent : Tetrafluoroethyl iodide.
-
Catalyst : Cu(OAc)₂.
This method leverages copper’s ability to mediate C–H bond cleavage, though selectivity for the 2-position requires optimization. Similar approaches have been used in quinazolinone synthesis with other alkyl groups.
Comparative Analysis of Methods
Mechanistic Insights
Photoredox Pathway
Chemical Reactions Analysis
Types of Reactions
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorinated ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(1H)-one have been tested for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of quinazolinone derivatives that target colorectal cancer cells by inhibiting key enzymes involved in cancer progression, such as COX-2 and LDHA .
Case Study :
In vitro testing showed that specific derivatives demonstrated cytotoxic effects against HCT-116 and LoVo cell lines, suggesting potential therapeutic applications in treating colorectal cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinazolinone derivatives have shown promise as antibacterial agents against various pathogens. A notable study reported that certain synthesized quinazolinones exhibited significant antibacterial effects against strains such as Mycobacterium smegmatis .
Pesticidal Applications
The compound is being explored as an active ingredient in pesticide formulations. Its structural characteristics allow it to function effectively as an acaricide and insecticide. Research indicates that derivatives of quinazolinones can enhance pest control efficacy when used in combination with other agents .
Data Table: Pesticidal Efficacy of Quinazolinone Derivatives
| Compound Name | Application Type | Efficacy (MIC) | Reference |
|---|---|---|---|
| This compound | Acaricide | 6.25 µg/ml | |
| Other Quinazolinone Derivatives | Insecticide | Variable |
Polymer Synthesis
The unique properties of this compound make it suitable for use as a fine chemical intermediate in the synthesis of polymers. Its fluorinated structure can enhance the thermal stability and chemical resistance of polymeric materials.
Application Example :
Incorporating this compound into polymer matrices can lead to the development of advanced materials with improved performance characteristics for industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The fluorinated ethyl group may enhance binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Quinazolinone derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:
Structural Analogues and Physicochemical Properties
Key Observations :
- Fluorinated vs. Non-Fluorinated Derivatives: Fluorinated substituents (e.g., trifluoromethoxy in , tetrafluoroethyl in the target compound) increase molecular weight and lipophilicity, which may enhance membrane permeability and bioavailability. For example, 2-(3-trifluoromethoxyphenyl)quinazolin-4(1H)-one has a molecular weight of 306.24 g/mol, higher than non-fluorinated analogs like 2-(3-nitrophenyl)quinazolin-4(1H)-one (267.24 g/mol) .
- For instance, 2-((3,4-dichlorophenyl)amino)quinazolin-4(1H)-one (9l) has a high melting point (191–193°C), likely due to strong intermolecular interactions .
- Biological Activity : 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one exhibits antiviral activity against tobacco mosaic virus (TMV) with an EC50 of 100.80 mg/ml, outperforming its acetylated analog (41.77% inhibition) . Fluorinated derivatives may show enhanced binding to target proteins due to fluorine’s polar hydrophobicity. For example, compound 5 from Penicillium chrysogenum binds VEGFR-1 and FGFR with KD values of 7.78×10⁻³ and 1.44×10⁻¹ μmol/L, respectively .
Analytical Characterization
- HPLC Analysis : 2-(Trichloromethyl)quinazolin-4(1H)-one is analyzable via reverse-phase HPLC using a Newcrom R1 column, suggesting similar methods could resolve the tetrafluoroethyl analog .
- Spectroscopic Confirmation : NMR (¹H, ¹³C) and LC-MS are standard for structural validation, as demonstrated for 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives .
Biological Activity
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one is a fluorinated derivative of quinazolin-4(1H)-one, which is part of a class of compounds known for their diverse biological activities. The unique tetrafluoroethyl group enhances the compound's lipophilicity and pharmacokinetic properties, potentially increasing its efficacy as a therapeutic agent.
- Molecular Formula : C10H6F4N2O
- Molecular Weight : 246.16 g/mol
- CAS Number : 63099-85-4
The structure of this compound contributes to its stability and reactivity in various chemical environments. The incorporation of the tetrafluoroethyl group is significant in modifying its biological interactions.
Biological Activities
Quinazolinone derivatives are known for a wide range of biological activities including:
- Anticancer Activity : Quinazolinones have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that modifications to the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines like HepG2 and HCT-116 with IC50 values ranging from 2.44 to 9.43 μM .
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity, which is common among quinazoline derivatives. This includes efficacy against bacterial and fungal strains.
- Antimalarial Activity : Some quinazoline derivatives have been reported to possess antimalarial properties, suggesting a broad spectrum of activity.
The mechanism by which this compound exerts its biological effects is primarily through interaction with DNA and inhibition of topoisomerases. The tetrafluoroethyl group may enhance binding affinity due to increased lipophilicity, facilitating membrane permeability and subsequent intracellular action.
Cytotoxicity Assays
A study evaluated the cytotoxic effects of various quinazolinone derivatives including this compound using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
These findings highlight the compound's potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies were conducted to assess the binding affinity of this compound to target proteins involved in cancer pathways. The results demonstrated favorable binding energies compared to known inhibitors:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Topoisomerase II | -7.5 |
| DNA | -8.0 |
These interactions suggest that the compound may effectively inhibit these targets.
Q & A
Q. What are the standard synthetic routes and characterization techniques for quinazolin-4(1H)-one derivatives?
Q. How can researchers optimize reaction conditions to improve yields in quinazolinone synthesis?
Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux for cyclization), and catalyst use (e.g., POCl for chlorination steps). For example, trifluoroacetic acid (TFA) acts as both solvent and CF source in one-pot trifluoromethylation, achieving 46–88% yields for fluorinated derivatives . Low yields due byproducts can be mitigated via column chromatography or recrystallization .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol forms) or impurities. Cross-validation using -NMR, 2D-COSY, or X-ray crystallography (as in 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one) clarifies ambiguities . For fluorinated derivatives, -NMR is critical to confirm CF or tetrafluoroethyl groups .
Q. How do substituents on the quinazolinone core influence biological activity?
Q. What computational methods predict structure-activity relationships (SAR) for fluorinated quinazolinones?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like Mycobacterium tuberculosis enoyl-ACP reductase, explaining anti-tubercular activity . For tetrafluoroethyl derivatives, MD simulations assess fluorophilic interactions in hydrophobic binding pockets .
Q. How are synthetic byproducts identified and minimized in multi-step quinazolinone synthesis?
Byproducts like uncyclized intermediates or regioisomers are detected via LC-MS or TLC. For example, in the synthesis of 4-chloro-2-(trifluoromethyl)quinazoline, excess POCl ensures complete chlorination, while quenching with ice-water minimizes hydrolysis . Process optimization (e.g., stepwise temperature ramping) reduces side reactions in thiazole-coupled derivatives .
Methodological Guidelines
- Synthesis : Prioritize one-pot methods for fluorinated derivatives to reduce purification steps .
- Characterization : Use -NMR for fluorinated analogs and X-ray crystallography for ambiguous stereochemistry .
- Biological Assays : Include positive controls (e.g., streptomycin for antimicrobial tests) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
